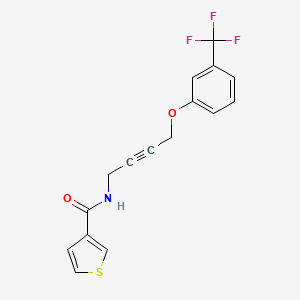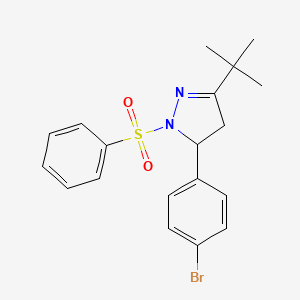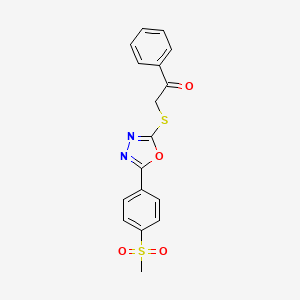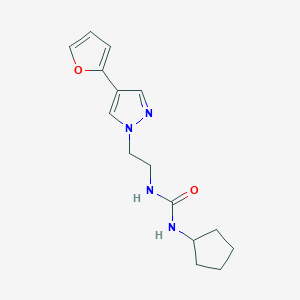
1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
In recent years, the field of medicinal chemistry has seen a surge in the development of novel compounds with potential therapeutic applications. One such compound is 1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea, which has generated significant interest due to its potential as a treatment for various diseases. In
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Novel Pyridine and Naphthyridine Derivatives : Abdelrazek et al. (2010) demonstrated the synthesis of novel pyridine and naphthyridine derivatives starting from furan- or thiophen-2-yl compounds. These derivatives were obtained through various reactions, including coupling with arene diazonium salts and reactions with hydrazines and urea derivatives, leading to the formation of pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (Abdelrazek et al., 2010).
One-Pot Synthesis of Pyrano and Pyrazole Derivatives : Li et al. (2017) reported a one-pot, multicomponent synthesis protocol for 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives using urea as a catalyst. This method emphasizes the role of urea in catalyzing multiple steps, including Knoevenagel condensation, Michael addition, and ring opening and closing reactions, highlighting the versatility of urea derivatives in synthetic chemistry (Li et al., 2017).
Antimicrobial and Anticancer Activity
Antimicrobial Activity of Chitosan Schiff Bases : Hamed et al. (2020) synthesized chitosan Schiff bases incorporating heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against a variety of pathogens. The study highlights the potential biomedical applications of pyrazole derivatives in designing new antimicrobial agents (Hamed et al., 2020).
Antibacterial Evaluation of Novel Heterocyclic Compounds : Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety with potential antibacterial properties. The study showcases the synthesis of various derivatives and their subsequent evaluation for antibacterial activity, demonstrating the medicinal chemistry applications of such compounds (Azab et al., 2013).
Antioxidative Activity
Antioxidative Activity of Coffee Volatiles : Yanagimoto et al. (2002) investigated the antioxidative activity of typical heterocyclic compounds found in Maillard reaction products, including those with pyrazole rings. The study reveals the significant antioxidative potential of these compounds, suggesting their applicability in food science and nutrition (Yanagimoto et al., 2002).
Propiedades
IUPAC Name |
1-cyclopentyl-3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-15(18-13-4-1-2-5-13)16-7-8-19-11-12(10-17-19)14-6-3-9-21-14/h3,6,9-11,13H,1-2,4-5,7-8H2,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGVSXXKVMPPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


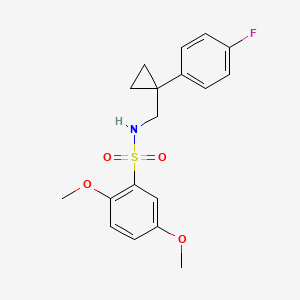
![2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2588054.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide](/img/structure/B2588057.png)
methanone](/img/structure/B2588058.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2588064.png)
![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)
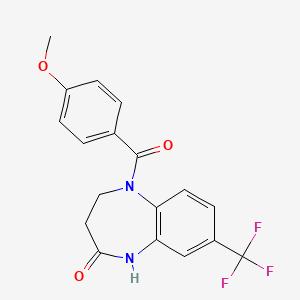
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)
![11-(2-Chloroacetyl)-7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one](/img/structure/B2588068.png)
